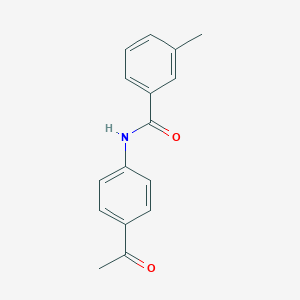

N-(4-acetylphenyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

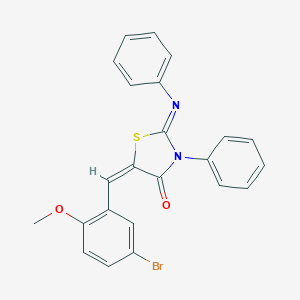

“N-(4-acetylphenyl)-3-methylbenzamide” is a chemical compound. Its molecular formula is C15H13NO2 . It is related to other compounds such as “N-(4-acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide” which has a molecular formula of C16H14ClNO4S .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide” involves the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine . Another study reported the Michael-type addition of aromatic alcohols to “N-(4-acetylphenyl)maleic imide”, resulting in "1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones" .Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)-3-methylbenzamide” can be inferred from its molecular formula, C15H13NO2 . It is related to “N-(4-acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide” which has a molecular formula of C16H14ClNO4S .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-acetylphenyl)-3-methylbenzamide” can be inferred from related compounds. For example, “N-(4-acetylphenyl)benzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 326.8±25.0 °C at 760 mmHg, and a molar refractivity of 70.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Aryloxypyrrolidine Diones

N-(4-acetylphenyl)-3-methylbenzamide: serves as a precursor in the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones through Michael-type addition reactions with aromatic alcohols . This process is significant for creating compounds with potential bioactivity, as cyclic imides, which are structurally related to these diones, are known for their diverse pharmacological properties .

Development of Anti-inflammatory Agents

The compound plays a role in the synthesis of pyrimidine derivatives, which exhibit anti-inflammatory activities . The strategic use of protective groups in the synthesis process allows for the creation of functionalized pyrimidines, which can be further explored for their structure-activity relationships and potential as anti-inflammatory agents .

Eco-friendly Organic Synthesis

In the pursuit of greener chemistry, N-(4-acetylphenyl)-3-methylbenzamide is utilized in reactions that take place in water, an environmentally benign solvent . This approach aligns with the increasing interest in sustainable organic synthesis methods .

Synthesis of Chalcone Derivatives

The compound is involved in the synthesis of chalcone derivatives, which are part of the flavonoid family and possess a wide range of pharmacological activities, including anticancer, anti-infective, and antioxidant properties . This synthesis is achieved through Claisen–Schmidt condensation reactions, highlighting the compound’s versatility in medicinal chemistry .

Creation of Thermo-pH Responsive Polymers

N-(4-acetylphenyl)-3-methylbenzamide: is used in the preparation of functional monomers for polymers with thermo-pH responsivity . These polymers have potential applications in smart materials and drug delivery systems .

Efficient Synthesis of Sulfonamides

The compound is key in the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions . This method offers advantages such as excellent yields, short reaction times, and high purity, which are essential for the development of sulfonamide-based pharmaceuticals .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “N-(4-acetylphenyl)-3-methylbenzamide” could involve further investigation into its synthesis, chemical reactions, and potential biological activities. The development of greener and more efficient synthesis methods, as well as the exploration of its potential as a bioactive compound, could be areas of interest .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-4-3-5-14(10-11)16(19)17-15-8-6-13(7-9-15)12(2)18/h3-10H,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGADFUUQGYWIPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)

![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)

![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)

![4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine](/img/structure/B414409.png)

![4-({(E)-2-[4-(2,5-dimethylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazono}methyl)-2-methoxyphenyl acetate](/img/structure/B414413.png)

![2-(4-bromophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B414421.png)

![(2Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B414426.png)

![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414427.png)